molecular formula C9H17NO5 B3029672 Boc-D-Homoserine CAS No. 745011-75-0

Boc-D-Homoserine

Cat. No.: B3029672
CAS No.: 745011-75-0
M. Wt: 219.23 g/mol
InChI Key: PZEMWPDUXBZKJN-ZCFIWIBFSA-N
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Description

Boc-D-Homoserine is a derivative of serine . It is used for research purposes and is not sold to patients . D-Homoserine is used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine proteases for mechanism studies .


Synthesis Analysis

The synthesis of this compound involves several steps. The carboxylic acid group of Boc-protected homoserine is esterified by treatment with diazomethane. The side-chain hydroxyl of the doubly protected homoserine is subsequently tosylated by treatment with tosyl chloride in pyridine. The tosylate leaving group is displaced with ionic azide from sodium azide .


Molecular Structure Analysis

The molecular formula of this compound is C9H17NO5 . Its molecular weight is 219.24 . The structure includes a serine derivative .


Physical and Chemical Properties Analysis

This compound is a solid substance that is white to off-white in color . Its molecular weight is 219.24 . The CAS number is 745011-75-0 .

Scientific Research Applications

1. Peptide Synthesis

  • Boc-D-Homoserine is used in the synthesis of radioactive O-succinyl-L-homoserine, facilitating the preparation of radioactive material with high purity for biochemical analysis (Greene, 1977).
  • It also plays a role in creating peptide analogues of DNA, where it's used to form N-Boc-L-α-amino-γ-N3-benzoylthymine butyric acid benzylester, a compound used in solution phase peptide synthesis (Ceulemans et al., 1995).
  • In the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an amino acid for the facile preparation of neoglycopeptides, this compound is crucial. This derivative expands the availability of neoglycopeptide synthesis strategies (Carrasco et al., 2003).

2. Nucleopeptide Analogues

  • This compound derivatives are utilized in the preparation of base-stable nucleopeptide analogues, which are promising candidates for antisense or anti-gene therapeutics. Its use allows for the formation of nucleopeptides with stable amino acid-nucleoside phosphate diester linkages (Beltrán et al., 2004).

3. Polymer Science

  • In polymer science, this compound is involved in the controlled synthesis of amino acid-based pH-responsive chiral polymers. These polymers, exhibiting properties like pH responsiveness and optical activity, are attractive for drug delivery applications and biomolecule conjugation (Bauri et al., 2013).
  • Another application is seen in the synthesis of L-α-vinylglycine from L-homoserine lactone, where Boc groups are used as acid-labile protecting groups. This synthesis approach is significant for producing L-α-vinylglycine efficiently (Berkowitz & Smith, 1996).

Safety and Hazards

Boc-D-Homoserine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEMWPDUXBZKJN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517079
Record name N-(tert-Butoxycarbonyl)-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67198-87-2, 745011-75-0
Record name N-(tert-Butoxycarbonyl)-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-d-homoserine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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